2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one
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Overview
Description
2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodiazole ring, an azetidine ring, and a pyridazinone moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include tert-butylamine, benzoyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating various chemical reactions. Its biocompatibility and fast reaction kinetics make it suitable for use in biological systems, where it can participate in bioconjugation and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one is unique due to its combination of a benzodiazole ring, an azetidine ring, and a pyridazinone moiety. This unique structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C20H23N5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)19-22-15-7-4-5-8-16(15)25(19)14-11-23(12-14)18(27)13-24-17(26)9-6-10-21-24/h4-10,14H,11-13H2,1-3H3 |
InChI Key |
VVJHCVKPGODPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CN4C(=O)C=CC=N4 |
Origin of Product |
United States |
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